2-(4-benzyl-1-piperidinyl)acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperidinyl)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. BPAH is a hydrazide derivative of piperidine, which has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperidinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Advantages and Limitations for Lab Experiments
2-(4-benzyl-1-piperidinyl)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits potent biological activity, making it a useful tool for studying the mechanisms of action of various drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 2-(4-benzyl-1-piperidinyl)acetohydrazide. One area of interest is the development of new cancer therapies based on the anti-tumor properties of this compound. Another area of interest is the study of the mechanisms of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could have implications for the development of new drugs for a range of diseases.
Synthesis Methods
The synthesis of 2-(4-benzyl-1-piperidinyl)acetohydrazide can be achieved through a multi-step process that involves the reaction of piperidine with benzyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(4-benzyl-1-piperidinyl)acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-16-14(18)11-17-8-6-13(7-9-17)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDFUQZRXYLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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